molecular formula C11H12F3NO B13964389 N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline

N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline

Cat. No.: B13964389
M. Wt: 231.21 g/mol
InChI Key: UTPGUMWYUWYBSL-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline: is an organic compound belonging to the class of aromatic amines It features a benzene ring substituted with a cyclopropyl group, a methoxy group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available aniline derivatives.

    Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of corresponding quinones or nitro derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

Chemistry: N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of trifluoromethyl and methoxy groups on biological activity. It is also used in the development of new bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The cyclopropyl group introduces steric hindrance, affecting the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

  • N-cyclopropyl-4-methoxy-N-(trifluoromethyl)benzamide
  • N-cyclopropyl-4-methoxy-N-(trifluoromethyl)phenylamine
  • N-cyclopropyl-4-methoxy-N-(trifluoromethyl)benzene

Comparison:

  • N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties.
  • Compared to N-cyclopropyl-4-methoxy-N-(trifluoromethyl)benzamide , the aniline derivative has a different reactivity profile due to the presence of the amino group.
  • N-cyclopropyl-4-methoxy-N-(trifluoromethyl)phenylamine lacks the methoxy group, resulting in different chemical and biological properties.
  • N-cyclopropyl-4-methoxy-N-(trifluoromethyl)benzene lacks the amino group, making it less reactive in certain types of chemical reactions.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H12F3NO

Molecular Weight

231.21 g/mol

IUPAC Name

N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline

InChI

InChI=1S/C11H12F3NO/c1-16-10-6-4-9(5-7-10)15(8-2-3-8)11(12,13)14/h4-8H,2-3H2,1H3

InChI Key

UTPGUMWYUWYBSL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(C2CC2)C(F)(F)F

Origin of Product

United States

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